
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol is an organic compound with the molecular formula C10H17F3O It is a fluorinated alcohol, characterized by the presence of a cyclohexyl group and three fluorine atoms attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclohexylmagnesium bromide with 4,4,4-trifluorobutanal. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
Oxidation: Cyclohexyl-4,4,4-trifluorobutanone or cyclohexyl-4,4,4-trifluorobutanal.
Reduction: Cyclohexyl-4,4,4-trifluorobutane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,4,4-trifluorobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The cyclohexyl group can provide additional hydrophobic interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutan-1-ol: Lacks the cyclohexyl group, making it less hydrophobic.
2-Cyclohexylbutan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties.
2-Cyclohexyl-4,4,4-trifluorobutanal: An aldehyde derivative with different reactivity.
Uniqueness
2-Cyclohexyl-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclohexyl group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17F3O |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-cyclohexyl-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C10H17F3O/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9,14H,1-7H2 |
InChI Key |
JACXSOALFWWQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


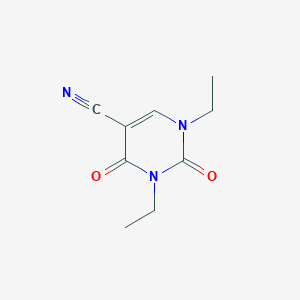
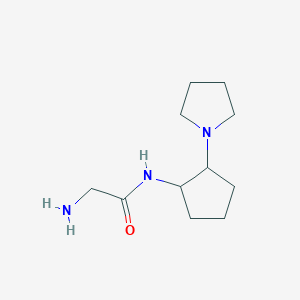
![N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14872149.png)
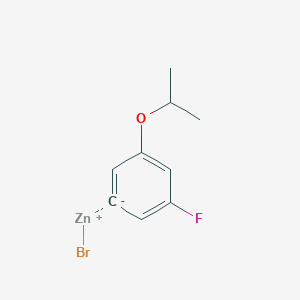
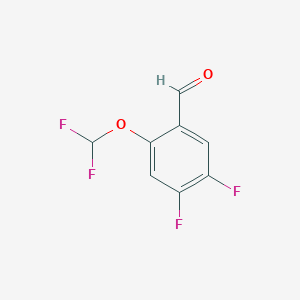
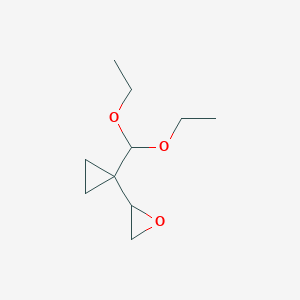


![2,8-Diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14872170.png)
![6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one](/img/structure/B14872183.png)
![[(1R,7S,9R,10Z,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B14872192.png)

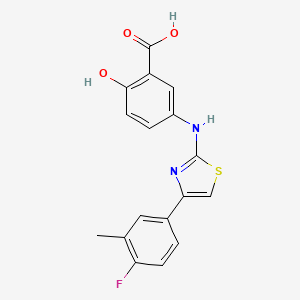
![7-(4-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14872230.png)
